5-Cyanothiophene-3-sulfonamide
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Overview
Description
5-Cyanothiophene-3-sulfonamide is an organosulfur compound characterized by the presence of a thiophene ring substituted with a cyano group at the 5-position and a sulfonamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyanothiophene-3-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced via the reaction of thiophene derivatives with sulfonyl chlorides in the presence of a base.
Introduction of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions involving thiophene derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 5-Cyanothiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
5-Cyanothiophene-3-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Cyanothiophene-3-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.
Protein-Ligand Interactions: The compound can bind to proteins, altering their function and activity.
Pathways Involved: The compound may affect pathways related to folic acid metabolism and DNA synthesis.
Comparison with Similar Compounds
Thiophene-2-sulfonamide: Similar structure but lacks the cyano group.
5-Bromothiophene-3-sulfonamide: Similar structure but has a bromine atom instead of a cyano group.
5-Methylthiophene-3-sulfonamide: Similar structure but has a methyl group instead of a cyano group.
Uniqueness: 5-Cyanothiophene-3-sulfonamide is unique due to the presence of both the cyano and sulfonamide groups, which confer distinct chemical and biological properties. The cyano group enhances its reactivity and potential for further functionalization, while the sulfonamide group provides specific interactions with biological targets .
Properties
Molecular Formula |
C5H4N2O2S2 |
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Molecular Weight |
188.2 g/mol |
IUPAC Name |
5-cyanothiophene-3-sulfonamide |
InChI |
InChI=1S/C5H4N2O2S2/c6-2-4-1-5(3-10-4)11(7,8)9/h1,3H,(H2,7,8,9) |
InChI Key |
LEMGBNKSTYUPTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1S(=O)(=O)N)C#N |
Origin of Product |
United States |
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